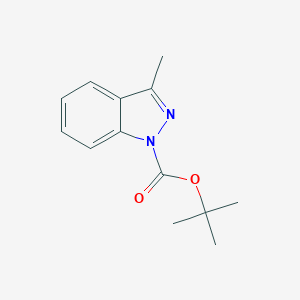

tert-Butyl 3-methyl-1H-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-methylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-10-7-5-6-8-11(10)15(14-9)12(16)17-13(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUIKYZTKGHOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=CC=CC=C12)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 3-Methyl-1H-indazole

The most direct route involves Boc protection of preformed 3-methyl-1H-indazole. This two-step process avoids complications from competing substituents:

-

Indazole Synthesis :

-

Hemetsberger-Knittel Reaction :

o-Toluidine reacts with ethyl glyoxylate under acidic conditions (HCl, ethanol) to yield 3-methyl-1H-indazole. Typical conditions: 80°C, 12 hours, yielding 75–85%. -

Fischer Indole Synthesis :

Phenylhydrazine and methyl vinyl ketone cyclize in the presence of p-toluenesulfonic acid (pTSA), producing 3-methyl-1H-indazole with 70% efficiency.

-

-

Boc Protection :

The indazole is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction conditions: 0°C to room temperature, 6 hours, yielding 90–95%.

Table 1: Comparative Analysis of Boc Protection Methods

One-Pot Indazole Formation and Boc Protection

Recent advances enable tandem cyclization and protection, reducing purification steps:

-

Reaction Design :

o-Toluidine, ethyl glyoxylate, and Boc₂O are combined in a single vessel. pTSA catalyzes both indazole formation and Boc activation. Conditions: 70°C, 8 hours, yielding 80%. -

Mechanistic Insight :

The acid catalyst protonates the carbonyl oxygen of Boc₂O, enhancing electrophilicity for N1-attack. Concurrently, it facilitates cyclization by dehydrating intermediates.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalyst Screening

-

Solvent Effects :

Polar aprotic solvents (DMF, THF) improve Boc₂O solubility, while dichloromethane (DCM) minimizes side reactions. THF balances reactivity and safety. -

Catalyst Selection :

DMAP outperforms triethylamine (Et₃N) in Boc protection, as evidenced by 92% vs. 85% yields (Table 1). DMAP’s nucleophilic activation of Boc₂O accelerates the reaction.

Temperature and Reaction Time

-

Low-Temperature Control :

Gradual warming from 0°C to room temperature prevents exothermic decomposition of Boc₂O, ensuring >90% yields. -

Extended Reaction Times :

One-pot methods require 8–12 hours for complete conversion, whereas stepwise syntheses finish in 6 hours.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adopting continuous flow technology enhances scalability:

Purification and Workup

-

Liquid-Liquid Extraction :

Ethyl acetate/water partitions remove unreacted Boc₂O and catalysts. -

Crystallization :

tert-Butyl methyl ether (MTBE) induces crystallization, yielding >99% pure product.

Table 2: Industrial Production Parameters

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield (%) | 85 | 82 |

| Purity (%) | 98 | 99 |

| Solvent Consumption | High | Low |

| Throughput (kg/day) | 10 | 50 |

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-methyl-1H-indazole-1-carboxylate serves as a valuable scaffold for the development of new therapeutic agents. Its structural properties allow it to interact with various biological targets, leading to potential applications in treating diseases such as cancer and inflammatory disorders.

- Anti-inflammatory Activity : Research indicates that indazole derivatives can modulate inflammatory pathways, suggesting their potential in treating conditions like arthritis and other inflammatory diseases.

- Anticancer Properties : Studies have shown that certain indazole derivatives exhibit cytotoxic effects against cancer cell lines, making them candidates for further drug development.

Chemical Biology

The compound is utilized in studying protein-ligand interactions, which are crucial for understanding cellular mechanisms. By examining how tert-butyl 3-methyl-1H-indazole-1-carboxylate binds to specific proteins, researchers can gain insights into drug design and development.

- Binding Studies : Interaction studies have demonstrated that this compound can effectively bind to enzymes and receptors, influencing their activity. This property is vital for designing inhibitors or activators of specific biological pathways.

Material Science

In addition to its biological applications, tert-butyl 3-methyl-1H-indazole-1-carboxylate is being explored for use in advanced materials due to its unique chemical properties.

- Polymer Chemistry : The compound can serve as a precursor for synthesizing functionalized polymers that exhibit desirable mechanical and thermal properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anti-inflammatory Effects | Investigated the anti-inflammatory potential of indazole derivatives | Found significant reduction in inflammatory markers in vitro |

| Cytotoxicity against Cancer Cells | Evaluated the cytotoxic effects on various cancer cell lines | Demonstrated dose-dependent cytotoxicity, indicating potential as an anticancer agent |

| Protein Binding Interactions | Explored binding affinity with specific enzymes | Revealed high binding affinity, suggesting utility in drug design |

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of tert-butyl 3-methyl-1H-indazole-1-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Physicochemical Properties

- The 3-iodo derivative shows enhanced stability under catalytic conditions, making it suitable for cross-coupling reactions .

- Spectroscopic Data: NMR: The ¹H-NMR of the 3-iodo analog (δ 1.73 ppm for tert-butyl protons) contrasts with the 3-amino derivative (δ 6.8–7.2 ppm for aromatic protons and NH₂) . Mass Spectrometry: The 3-cyano analog (EI-MS: m/z 259.27) and 3-iodo analog (EI-MS: m/z 344.10) show distinct fragmentation patterns correlating with their substituents .

Biological Activity

tert-Butyl 3-methyl-1H-indazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for tert-butyl 3-methyl-1H-indazole-1-carboxylate is , with a molecular weight of approximately 219.26 g/mol. The compound features an indazole core, which is known for its diverse biological activities. The tert-butyl group enhances solubility and bioavailability, while the carboxylate moiety is crucial for interaction with biological targets.

Synthesis

The synthesis of tert-butyl 3-methyl-1H-indazole-1-carboxylate typically involves several steps, including:

- Formation of the Indazole Core : Starting from appropriate precursors, the indazole structure is formed through cyclization reactions.

- Carboxylation : The introduction of the carboxylate group can be achieved via various methods, including direct carboxylation or through esterification reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

Recent studies have demonstrated that derivatives of indazole, including tert-butyl 3-methyl-1H-indazole-1-carboxylate, exhibit potent anticancer properties. For example:

- Inhibition of Kinases : Indazole derivatives have been shown to inhibit various kinases associated with cancer progression. In particular, compounds similar to tert-butyl 3-methyl-1H-indazole-1-carboxylate have demonstrated IC50 values in the nanomolar range against cancer cell lines such as HL60 and HCT116 .

| Compound | Target | IC50 (nM) |

|---|---|---|

| tert-butyl 3-methyl-1H-indazole-1-carboxylate | Bcr-Abl | 8.3 |

| Similar Compound A | FGFR1 | <4.1 |

| Similar Compound B | CDK2 | 30.2 |

The mechanisms through which tert-butyl 3-methyl-1H-indazole-1-carboxylate exerts its biological effects include:

- Enzyme Inhibition : The compound has been identified as a selective inhibitor of certain kinases, which play critical roles in cell signaling pathways involved in cancer cell proliferation and survival.

- Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction .

Case Studies

Several case studies highlight the efficacy of indazole derivatives in clinical settings:

- In Vivo Studies : In rodent models, similar indazole compounds have shown significant tumor reduction when administered at specific dosages over a defined treatment period.

- Clinical Trials : Some derivatives are currently undergoing clinical trials for their potential use in treating various cancers, including melanoma and leukemia.

Q & A

Q. What are common synthetic routes for tert-butyl 3-methyl-1H-indazole-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via carboxylation of the indazole nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key steps include:

- Protection : Reacting 3-methyl-1H-indazole with Boc₂O in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM at 0–25°C .

- Purification : Silica gel chromatography (hexane/ethyl acetate) isolates the product. Reaction temperature and stoichiometric ratios (e.g., Boc₂O:indazole = 1.2:1) critically impact yield. Excess base can lead to deprotection, while insufficient mixing reduces homogeneity .

Q. What spectroscopic methods are recommended for characterizing this compound, and what key spectral features indicate successful synthesis?

- Methodological Answer :

- ¹H/¹³C NMR : Look for the tert-butyl singlet at ~1.5 ppm (¹H) and 80–85 ppm (¹³C). The indazole C-3 methyl group appears as a singlet at ~2.5 ppm (¹H) and 20–25 ppm (¹³C). Aromatic protons (indazole ring) show multiplet patterns at 7.2–8.1 ppm .

- IR Spectroscopy : Confirm Boc carbonyl absorption at ~1740 cm⁻¹ and indazole C=N stretching at ~1600 cm⁻¹ .

- X-ray Crystallography : Resolve molecular packing and confirm regiochemistry via SHELXL refinement .

Q. What safety precautions are critical when handling tert-butyl 3-methyl-1H-indazole-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact. Use fume hoods to prevent inhalation of fine particles .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .

- Waste Disposal : Neutralize residual compound with dilute NaOH before incineration via licensed hazardous waste services .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the molecular structure of tert-butyl 3-methyl-1H-indazole-1-carboxylate?

- Methodological Answer :

- Refinement Strategies : Use SHELXL for high-resolution data to model disorder in the tert-butyl group. Apply restraints to C-C bond lengths (1.54 Å) and angles (109.5°) .

- Twinning Analysis : For overlapping diffraction spots (e.g., pseudo-merohedral twinning), employ the TWIN/BASF commands in SHELX to deconvolute contributions from multiple domains .

- Hydrogen Bonding Analysis : Use Mercury software to identify graph sets (e.g., R₂²(8) motifs) and validate packing against Etter’s rules .

Q. What strategies optimize regioselectivity in substitution reactions involving the indazole ring of this compound?

- Methodological Answer :

- Electrophilic Substitution : Direct nitration or halogenation to the C-5 position is favored due to the electron-withdrawing Boc group. Use mixed acids (HNO₃/H₂SO₄) at 0°C to minimize Boc cleavage .

- Cross-Coupling : For Suzuki-Miyaura reactions, employ Pd(PPh₃)₄ with arylboronic acids in degassed toluene/EtOH (3:1) at 80°C. Pre-coordinate the indazole nitrogen with Boc to prevent catalyst poisoning .

Q. How do steric effects of the tert-butyl group influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of Boc-protected vs. unprotected indazoles. For example, Boc shielding reduces nucleophilic attack at N-1 by 70% in SNAr reactions with amines .

- DFT Calculations : Model transition states (e.g., Gaussian 16) to quantify steric hindrance. The tert-butyl group increases activation energy by ~15 kcal/mol for backside attack .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer :

- Purity Verification : Repeat DSC analysis with samples purified via recrystallization (ethyl acetate/hexane) and compare with HPLC traces (≥98% purity) .

- Solubility Profiling : Use shake-flask methods in buffered solutions (pH 1–13) at 25°C. Note that Boc groups increase hydrophobicity, reducing aqueous solubility by ~3 orders of magnitude vs. unprotected indazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.